5-Acetamido-1,3,4-Thiadiazol-2-sulfonylchlorid

Übersicht

Beschreibung

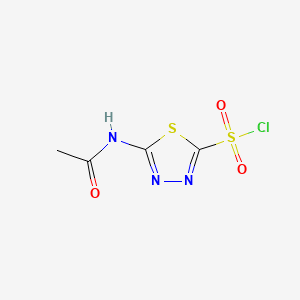

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is a chemical compound that belongs to the class of thiadiazole derivatives. It is characterized by the presence of a sulfonyl chloride group attached to a thiadiazole ring, which is further substituted with an acetamido group. This compound is of significant interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.

Wissenschaftliche Forschungsanwendungen

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is carbonic anhydrase . This enzyme plays a crucial role in maintaining pH and fluid balance in the body.

Mode of Action

The compound acts as a carbonic anhydrase inhibitor . It interacts with the enzyme, inhibiting its activity and thereby affecting various physiological processes. It also inhibits water permeability of membranes by interacting with aquaporins .

Biochemical Pathways

By inhibiting carbonic anhydrase, the compound disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This affects multiple biochemical pathways, including those involved in fluid balance, pH regulation, and certain neurological processes .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, particularly in tissues containing carbonic anhydrase .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the synthesis of this compound requires careful control over reagent amounts and temperature .

Biochemische Analyse

Biochemical Properties

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of sulfonamide derivatives. These derivatives are known to interact with a variety of enzymes and proteins. One of the primary interactions is with the enzyme carbonic anhydrase, where it acts as an inhibitor . This inhibition is crucial in regulating the enzyme’s activity, which is involved in various physiological processes such as respiration and acid-base balance. Additionally, 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride can interact with other biomolecules, potentially leading to the formation of new compounds with antibacterial and antioxidant properties .

Cellular Effects

The effects of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride on cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with carbonic anhydrase can lead to changes in cellular metabolism and ion transport . Furthermore, derivatives of this compound have shown cytotoxic effects on various human cancer cell lines, including hepatocellular carcinoma and human lung carcinoma cells . These effects are indicative of its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride exerts its effects primarily through enzyme inhibition. The compound binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide . This binding interaction is facilitated by the sulfonyl chloride group, which forms a covalent bond with the enzyme. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of carbonic anhydrase activity observed in vitro . The compound’s stability and efficacy may decrease over extended periods, necessitating careful storage and handling.

Dosage Effects in Animal Models

The effects of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity . At higher doses, adverse effects such as metabolic acidosis and electrolyte imbalances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is involved in several metabolic pathways, primarily through its role as a carbonic anhydrase inhibitor. The compound interacts with enzymes and cofactors involved in the regulation of acid-base balance and ion transport . Additionally, it may affect metabolic flux by altering the levels of metabolites such as bicarbonate and carbon dioxide . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is critical for its activity and function. The compound is known to target specific organelles, such as mitochondria, where it can inhibit carbonic anhydrase and affect cellular respiration . Additionally, post-translational modifications and targeting signals may direct the compound to other subcellular compartments, influencing its overall distribution and activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride typically involves the oxidation of a thiol precursor to form the sulfonyl chloride intermediate. One common method involves the use of chlorine gas or sodium hypochlorite as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the efficient conversion of the thiol to the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride may involve large-scale oxidation processes using chlorine gas. The reaction conditions, such as temperature and reagent concentrations, are optimized to maximize yield and purity. The use of alternative oxidizing agents like sodium hypochlorite can also be considered to improve safety and environmental conditions .

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, hydrazones, and bis-amine precursors.

Oxidation Reactions: Chlorine gas or sodium hypochlorite are commonly used oxidizing agents.

Major Products Formed

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Oxidized Thiadiazole Compounds: Resulting from oxidation reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfonyl chloride group.

Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole structure.

Uniqueness

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonamide counterparts.

Eigenschaften

IUPAC Name |

5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJAPGGFIJZHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186536 | |

| Record name | Sulfohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32873-57-7 | |

| Record name | 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.